Dielectric Strength: 1,3,3,3-Tetrafluoropropyne Delivers ~50 % Higher Breakdown Strength Than SF6
Quantum chemical calculations predict that 1,3,3,3-tetrafluoropropyne exhibits a dielectric strength approximately 50 % higher than that of sulfur hexafluoride (SF6), the incumbent insulating gas [1]. The model, validated against known dielectric gases with a correlation coefficient of 0.975, computes the rate of rise of recovery voltage (RRRV) relative to SF6 = 100 [2]. The compound's boiling point of -50 °C, GWP of 3, and decomposition temperature above 600 °C further support its candidacy as an SF6 replacement [1].
| Evidence Dimension | Dielectric strength (RRRV) |
|---|---|
| Target Compound Data | Dielectric strength ~50 % higher than SF6; theoretical RRRV relative to SF6 = 100 (value not explicitly stated, but predicted to be superior) |
| Comparator Or Baseline | SF6: dielectric strength benchmark, RRRV = 100 (by definition) |
| Quantified Difference | Approximately 1.5× the dielectric strength of SF6 |
| Conditions | Quantum chemical model based on molecular electrostatic potentials; validated against experimental data with mean absolute deviation of 3.6 % |
Why This Matters
For procurement of dielectric gases in high‑voltage switchgear, a 50 % higher dielectric strength allows reduced equipment volume or operating pressure, directly impacting capital cost and safety margins.
- [1] Tetrafluoropropyne (C3F4) as a breakthrough alternative to SF6: dielectric strength ~50 % higher than SF6, boiling point -50 °C, GWP 3, decomposition temperature >600 °C. Gas Insulated Research Articles, R Discovery, 2024. View Source
- [2] Quantum chemical prediction on arc interruption capability of dielectric gases. Int. J. Quantum Chem., 2023, 123, e27224. View Source
